5-Amino-6-bromopyridine-2-carboxylic acid
Overview
Description
5-Amino-6-bromopyridine-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It’s a brominated aromatic amine reagent .
Molecular Structure Analysis
The molecular formula of 5-Amino-6-bromopyridine-2-carboxylic acid is C6H5BrN2O2 . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with an amino group, a bromo group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of 5-Amino-6-bromopyridine-2-carboxylic acid is 217.02 . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It’s slightly soluble in water .Scientific Research Applications
Electrocatalytic Carboxylation 5-Amino-6-bromopyridine-2-carboxylic acid is involved in electrocatalytic carboxylation, a chemical process where it reacts with carbon dioxide. This process occurs in an ionic liquid, avoiding the use of volatile, toxic solvents and catalysts. It results in the formation of 6-aminonicotinic acid with high yield and selectivity, underlining its importance in the synthesis of fine chemicals and pharmaceuticals (Feng et al., 2010).
Ligand Synthesis for Metal Complexation The compound serves as a building block for various ligands, particularly in creating mono-, bis-, and tris-tridentate ligands. These ligands are highly suitable for complexing with lanthanide(III) cations, showcasing the compound's versatility in coordinating chemistry and potential applications in material science and molecular recognition (Charbonnière, Weibel, & Ziessel, 2001).
Crystallography and Molecular Interactions In crystallography, 5-Amino-6-bromopyridine-2-carboxylic acid forms intricate molecular networks through hydrogen bonding. It shows unique interactions, like forming cyclic hydrogen-bonded motifs, indicating its potential role in designing new crystalline materials and understanding molecular interactions (Hemamalini & Fun, 2010).
Electrocatalytic Synthesis This compound is also involved in the electrocatalytic synthesis of 6-aminonicotinic acid, illustrating its role in green chemistry by providing an environmentally friendly approach to synthesizing complex molecules. The use of silver cathodes under mild conditions underscores its utility in electrochemical applications (Gennaro et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 6-bromopyridine-2-carboxylic acid have been used in the synthesis of chiral 2,2′-dipyidylamines .
Mode of Action
It’s worth noting that brominated aromatic amine reagents like 2-amino-5-bromopyridine are used for labeling of model reducing-end oligosaccharides via reductive amination .
properties
IUPAC Name |
5-amino-6-bromopyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCTGRKKBYYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264394 | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-bromopyridine-2-carboxylic acid | |
CAS RN |
1402672-55-2 | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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